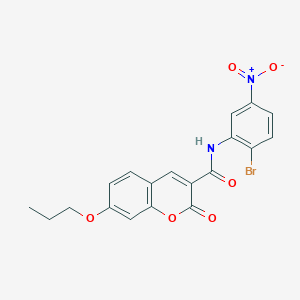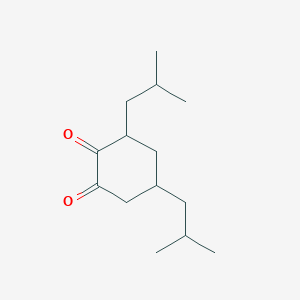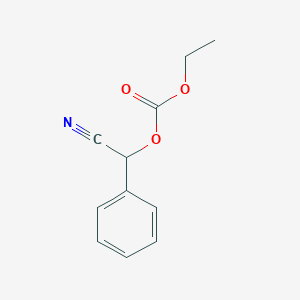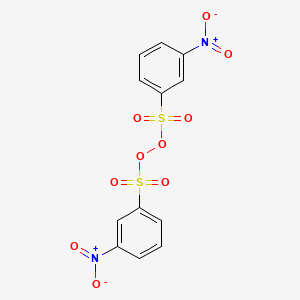![molecular formula C14H8O4 B14724124 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one CAS No. 6720-25-8](/img/structure/B14724124.png)
2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one is an organic compound that belongs to the class of xanthenes. Xanthenes are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and material science. This compound is characterized by its unique dioxolo ring fused to a xanthene core, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one typically involves a multi-component reaction. One common method is the three-component one-pot synthesis, which includes the reaction of 3,4-methylenedioxyphenol, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst such as perchloric acid supported on silica (HClO4–SiO2). This reaction is carried out under solvent-free conditions, making it an efficient and environmentally friendly approach .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of heterogeneous catalysts like HClO4–SiO2 are likely to be employed to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
- 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one
- 12-aryl-12H-benzo[i][1,3]dioxolo[4,5-b]xanthene-6,11-diones
Comparison: 2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one is unique due to its specific dioxolo ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
6720-25-8 |
|---|---|
分子式 |
C14H8O4 |
分子量 |
240.21 g/mol |
IUPAC名 |
[1,3]dioxolo[4,5-b]xanthen-10-one |
InChI |
InChI=1S/C14H8O4/c15-14-8-3-1-2-4-10(8)18-11-6-13-12(5-9(11)14)16-7-17-13/h1-6H,7H2 |
InChIキー |
FOINFNBKTYKBJH-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)


![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)



![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)


![4-{[(e)-Furan-2-ylmethylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14724121.png)
![5,5-dimethyl-6H-benzo[c]acridin-6-ol](/img/structure/B14724122.png)

